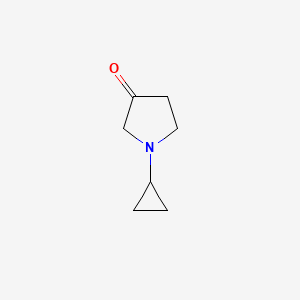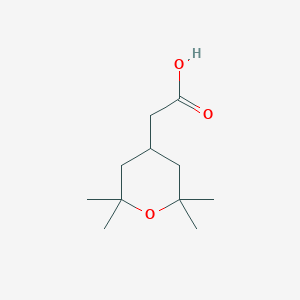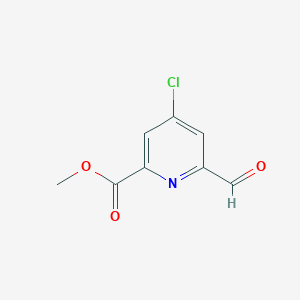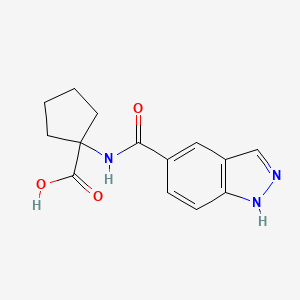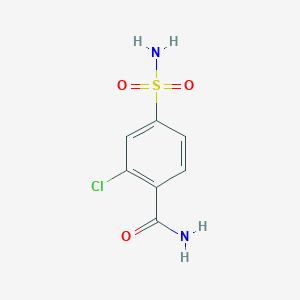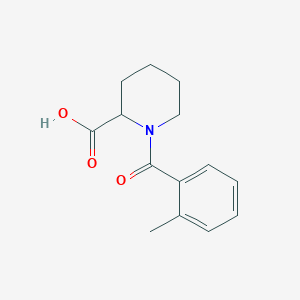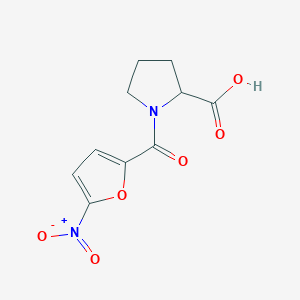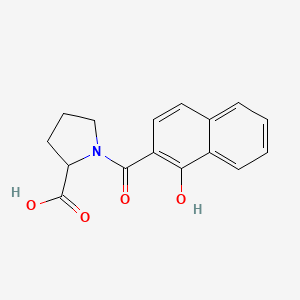![molecular formula C16H18N2OS B3375427 N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide CAS No. 1101919-44-1](/img/structure/B3375427.png)
N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Descripción general
Descripción
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s considered to be a structural alert with the formula C4H4S . Carboxamides, on the other hand, are typically formed when a carboxylic acid reacts with an amine .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. For instance, 2-Thiopheneethylamine undergoes microwave-induced condensation with iminodiacetic acid to form corresponding piperazine-2,6-dione derivatives . Another example is the synthesis of N-(thiophen-2-yl) nicotinamide derivatives by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .Molecular Structure Analysis
The molecular structure of thiophene derivatives can be analyzed using various spectroscopic techniques. For instance, the structures of N-(thiophen-2-yl) nicotinamide derivatives were identified through 1H NMR, 13C NMR, and HRMS spectra .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, N-Methyl-2-(thiophen-2-YL)ethanamine undergoes reactions to form various derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can be analyzed using various techniques. For instance, the molecular weight of 2-Thiopheneethanol is 128.19 g/mol, and it has a hydrogen bond donor count of 1 .Aplicaciones Científicas De Investigación
Medicinal Chemistry
Thiophene and its substituted derivatives, such as the one , are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Anti-Inflammatory Properties
These compounds have been proven to be effective drugs in the current disease scenario. They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory .
Anti-Psychotic Properties
Thiophene-based compounds have also been found to have anti-psychotic properties .
Anti-Cancer Properties
Thiophene derivatives exhibit many pharmacological properties such as anti-cancer .
Anti-Microbial Properties
Thiophene derivatives have been found to have antimicrobial properties .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors .
Material Science
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Antibacterial Properties
In vitro antibacterial evaluation of the target compounds showed that N-[2-(thiophen-3-yl)ethyl] group attached to piperazine ring served as promising C-7 substituent for piperazinyl quinolone antibacterials .
Mecanismo De Acción
Target of Action
The primary target of N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, and their inhibition can lead to the death of the bacteria .
Mode of Action
The compound interacts with its targets by binding to the DNA gyrase and topoisomerase IV, inhibiting their function . This prevents the bacteria from properly replicating its DNA, leading to cell death .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication process . This leads to the cessation of bacterial growth and eventually results in the death of the bacteria .
Pharmacokinetics
Similar compounds are known to have good bioavailability . The compound’s solubility in DMSO and methanol suggests that it may be well-absorbed in the body.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth due to the disruption of DNA replication . This makes it a potential candidate for the development of new antibacterial agents .
Action Environment
The action of N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can be influenced by various environmental factors. For instance, the compound’s stability may be affected by exposure to light and air . Additionally, the compound’s efficacy may be influenced by the presence of other substances in the environment, such as other drugs or chemicals .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-thiophen-2-ylethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c19-16(17-8-7-14-6-3-9-20-14)15-10-12-4-1-2-5-13(12)11-18-15/h1-6,9,15,18H,7-8,10-11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZMZDDIGPPIRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)C(=O)NCCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-amino-N-[(2-chlorophenyl)methyl]-2,3-dimethylbenzene-1-sulfonamide](/img/structure/B3375350.png)

